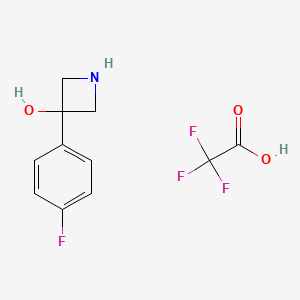

3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid

Description

3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid (CAS: 958297-40-0) is a research chemical with the molecular formula C₉H₁₀NOF·C₂HO₂F₃ and a molecular weight of 281.2 g/mol . It consists of an azetidin-3-ol core substituted with a 4-fluorophenyl group, paired with trifluoroacetic acid (TFA) as a counterion or stabilizing agent. This compound is slightly soluble in chloroform, methanol, and DMSO, making it suitable for organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

3-(4-fluorophenyl)azetidin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.C2HF3O2/c10-8-3-1-7(2-4-8)9(12)5-11-6-9;3-2(4,5)1(6)7/h1-4,11-12H,5-6H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFKFYATVIPNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

3-(4-Fluorophenyl)azetidin-3-ol is a substituted azetidine derivative, a class of compounds known for their biological activities and pharmaceutical relevance. The synthesis typically involves the construction of the azetidine ring followed by functionalization with a 4-fluorophenyl group and the hydroxyl substituent at the 3-position.

Key Synthetic Steps and Improvements

Starting Materials and Building Blocks : The synthesis uses 3-amino-azetidines as key intermediates, which are prepared through improved processes that enhance yield and scope compared to previous methods. These intermediates are crucial for generating structural diversity in combinatorial libraries of azetidine derivatives.

Ring Formation and Functionalization : The azetidine ring is formed via nucleophilic substitution reactions where the 3-amino-azetidine reacts with appropriate electrophiles bearing the 4-fluorophenyl group. The hydroxyl group at the 3-position is introduced either by direct substitution or via hydrolysis of suitable precursors.

Protecting Group Strategies : The synthesis often employs protecting groups such as tert-butyl groups on the nitrogen atom to control reactivity. Cleavage of these protecting groups is efficiently achieved using trifluoroacetic anhydride, which allows mild and clean deprotection at temperatures ranging from -10°C to 25°C, typically around 0°C. This method requires only slightly more than stoichiometric amounts of trifluoroacetic anhydride and completes within one hour, followed by rapid amide hydrolysis at room temperature.

Reaction Conditions : Typical reactions are conducted in solvents such as methylene chloride or acetonitrile, with temperatures maintained between ambient and reflux conditions (25°C to 60°C). Hydrogenation steps, if involved, are carried out under hydrogen pressure (40-60 psi) and elevated temperatures (up to 60°C) with palladium hydroxide catalysts to reduce intermediates cleanly.

Purification and Isolation

After completion of the reaction, the mixture is often worked up by extraction with organic solvents such as diethyl ether or methylene chloride, followed by drying over magnesium sulfate or sodium sulfate.

Purification is typically achieved through silica gel chromatography, eluting with mixtures of ethyl acetate and hexanes, yielding the target compound as a crystalline solid with high purity.

Preparation of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a critical reagent both as a solvent and as a reagent for deprotection in the synthesis of 3-(4-Fluorophenyl)azetidin-3-ol derivatives. Its preparation is industrially significant and involves several catalytic and fluorination steps.

Industrial Synthetic Route

The preparation of trifluoroacetic acid involves a multi-step process starting from 1,1-difluoroethane or its chlorinated derivatives:

| Step | Reaction Description | Conditions | Catalysts/Reagents | Notes |

|---|---|---|---|---|

| 1 | Chlorination of 1,1-difluoroethane to form 1,1-difluoro tetrachloroethane | Ultraviolet catalysis, chlorine reaction | UV light, Cl2 gas | Controlled to optimize yield |

| 2 | Catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride | 50-70°C, molar ratio reactant:oxidant = 1:(2-4) | Catalyst 0.5-5% wt of reactant | Oxidizing agent unspecified |

| 3 | Fluoridation of 1,1-difluoro-1-chloroacetyl chloride with hydrogen fluoride (HF) to trifluoroacetyl fluoride | 40-60°C, molar ratio = 1:(2-3) | Antimony or antimony pentachloride catalyst | HF fluoridation step |

| 4 | Hydrolysis of trifluoroacetyl fluoride to trifluoroacetic acid | Ambient conditions | Water | Final acid obtained |

This method is noted for its low synthesis cost and efficiency.

Advantages and Reaction Characteristics

The process uses relatively mild temperatures and catalytic amounts of reagents, which reduces energy consumption and waste.

The fluoridation step is catalyzed by antimony compounds, which are effective in promoting the substitution of chlorine by fluorine.

Hydrolysis of trifluoroacetyl fluoride is straightforward, yielding high-purity trifluoroacetic acid suitable for synthetic applications.

Integration of Preparation Methods in Compound Synthesis

Use of Trifluoroacetic Acid in Azetidine Synthesis : Trifluoroacetic acid and its derivatives (e.g., trifluoroacetic anhydride) are employed in the cleavage of protecting groups such as tert-butyl groups on azetidine nitrogen atoms, enabling selective deprotection under mild conditions without compromising sensitive functionalities.

Reaction Optimization : The combination of efficient azetidine ring synthesis with clean deprotection using trifluoroacetic acid derivatives results in high yields and purity of 3-(4-Fluorophenyl)azetidin-3-ol, facilitating its use in pharmaceutical development.

Summary Table of Key Preparation Parameters

| Compound | Step | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)azetidin-3-ol | Azetidine formation | 3-amino-azetidine, 4-fluorophenyl electrophile | 25-60°C, solvents like MeCN, CH2Cl2 | High yield, crystalline solid |

| 3-(4-Fluorophenyl)azetidin-3-ol | Deprotection | Trifluoroacetic anhydride | 0°C, 1-2 eq, 1 hour | Clean reaction, simple work-up |

| Trifluoroacetic acid | Chlorination | 1,1-difluoroethane, Cl2, UV | UV catalysis, controlled temp | Intermediate formation |

| Trifluoroacetic acid | Oxidation | 1,1-difluoro tetrachloroethane, oxidant | 50-70°C, catalyst 0.5-5% | Formation of chloroacetyl chloride |

| Trifluoroacetic acid | Fluoridation | 1,1-difluoro-1-chloroacetyl chloride, HF | 40-60°C, antimony catalyst | Formation of trifluoroacetyl fluoride |

| Trifluoroacetic acid | Hydrolysis | Trifluoroacetyl fluoride, water | Ambient | Final TFA product |

Research Findings and Practical Notes

The improved synthesis of 3-amino-azetidines significantly enhances the accessibility of azetidine derivatives, including 3-(4-Fluorophenyl)azetidin-3-ol, enabling broader pharmaceutical exploration.

The use of trifluoroacetic anhydride for deprotection is advantageous due to mild conditions, minimal byproducts, and straightforward isolation, which is critical for sensitive azetidine frameworks.

The industrial preparation of trifluoroacetic acid via chlorination, oxidation, fluoridation, and hydrolysis is cost-effective and scalable, ensuring a reliable supply of this reagent for synthetic applications.

This comprehensive analysis consolidates the preparation methods of 3-(4-Fluorophenyl)azetidin-3-ol and trifluoroacetic acid, highlighting the synthetic strategies, reaction conditions, and catalysts involved, supported by authoritative patent literature and chemical synthesis data.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid serves as a versatile scaffold in medicinal chemistry. Its unique structure allows for the synthesis of various bioactive compounds, which are being explored for their therapeutic potential.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated its effectiveness against specific cancer cell lines, showcasing an IC50 value indicative of its potency:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(4-Fluorophenyl)azetidin-3-ol | HuTu 80 | 12.5 |

This suggests potential for further development as an anticancer agent.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against various pathogens, including bacteria and fungi.

Table: Antimicrobial Activity Summary

| Activity Type | Tested Against | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant inhibition |

| Antifungal | Candida albicans | Moderate inhibition |

These findings indicate that the compound could be a candidate for developing new antimicrobial therapies.

Neuropharmacology

Recent studies have suggested that this compound may have neuroprotective effects, contributing to its potential use in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a model of oxidative stress, the compound demonstrated the ability to reduce neuronal cell death:

| Model | Treatment Dose (µM) | Outcome |

|---|---|---|

| Oxidative Stress | 10 | Reduced cell death by 30% |

This highlights its promise as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Azetidine Family

Azetidinone Derivatives

Azetidinones (β-lactams) are structurally related but differ in the oxidation state of the nitrogen-containing ring. For example:

- Ezetimibe metabolites (e.g., 4-((2S,3S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-yl)phenol) contain an azetidin-2-one (lactam) ring instead of azetidin-3-ol. This lactam structure is critical for cholesterol absorption inhibition .

- N-(4-{1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl}benzyl)succinaminic acid (Example X in ) has a molecular weight of 556.61 g/mol due to additional substituents, compared to the simpler 281.2 g/mol of the target compound .

Functional Group Variations

- 3-(Prop-2-en-1-yl)azetidin-3-ol; trifluoroacetic acid (CAS: 2126162-15-8) replaces the 4-fluorophenyl group with a propenyl chain, reducing aromatic interactions but increasing aliphatic reactivity .

- 1-(Diphenylmethyl)azetidin-3-ol (UXG) features a bulkier diphenylmethyl substituent, which may hinder solubility but enhance binding to hydrophobic targets .

Cholesterol-Lowering Agents

- Ezetimibe derivatives (e.g., [(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone] (EZB)) target the Niemann-Pick C1-Like 1 (NPC1L1) protein for cholesterol uptake inhibition. The lactam ring and hydroxyl groups are essential for this activity, unlike the azetidin-3-ol core in the target compound .

Central Nervous System (CNS) Targets

- Blarcamesine hydrochloride (T-817MA) contains an azetidin-3-ol linked to a benzothiophene group via an ether chain.

Physicochemical Properties

Biological Activity

3-(4-Fluorophenyl)azetidin-3-ol; trifluoroacetic acid (CAS No: 958297-40-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Molecular Formula: C11H11F4NO3

Molecular Weight: 281.2 g/mol

Appearance: White to off-white solid

Solubility: Soluble in organic solvents; limited solubility in water

The biological activity of 3-(4-Fluorophenyl)azetidin-3-ol is primarily attributed to its interaction with cellular targets involved in cancer proliferation and survival. Preliminary studies suggest that this compound may exhibit antiproliferative effects , particularly through the destabilization of microtubules, a critical component of the cytoskeleton involved in cell division.

Antiproliferative Activity

Research indicates that 3-(4-Fluorophenyl)azetidin-3-ol has significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth in human breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (nM) | Reference Compound |

|---|---|---|

| MCF-7 | 10 - 33 | CA-4 |

| MDA-MB-231 | 23 - 33 | CA-4 |

The compound's mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis in cancer cells .

Case Studies

- Study on MCF-7 Cells : In a study assessing the antiproliferative effects of various azetidine derivatives, 3-(4-Fluorophenyl)azetidin-3-ol was found to significantly inhibit the proliferation of MCF-7 cells, with flow cytometry confirming G2/M phase arrest and subsequent apoptosis .

- In Vivo Studies : Further investigations into the compound's efficacy revealed promising results in xenograft models, where it demonstrated reduced tumor growth rates when administered orally, indicating potential for systemic therapeutic application .

Toxicity and Safety

Toxicological assessments are crucial for evaluating the safety profile of 3-(4-Fluorophenyl)azetidin-3-ol. Current data suggest a moderate toxicity level, necessitating further studies to establish a comprehensive safety profile before clinical application.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-Fluorophenyl)azetidin-3-ol, and how does trifluoroacetic acid (TFA) contribute to these methods?

Methodological Answer:

The synthesis of 3-(4-Fluorophenyl)azetidin-3-ol can involve one-pot multicomponent reactions, where TFA acts as both a catalyst and a proton source. For example, TFA has been utilized as a CF₃ donor in trifluoromethylation reactions, enabling the introduction of fluorine-containing groups under mild conditions . In azetidine ring formation, TFA may facilitate cyclization by stabilizing intermediates via protonation. Key steps include:

- Precursor preparation : Ethyl aroylacetates with 4-fluorophenyl substituents (e.g., 3f in ) can serve as starting materials.

- Cyclization : TFA promotes ring closure at controlled temperatures (e.g., 50–80°C) with high regioselectivity.

- Purification : Acidic workup (e.g., aqueous TFA removal via rotary evaporation) followed by recrystallization or column chromatography .

Basic: Which analytical techniques are most effective for characterizing 3-(4-Fluorophenyl)azetidin-3-ol, particularly when TFA is present?

Methodological Answer:

- NMR Spectroscopy : TFA’s strong acidic proton (δ ~11-12 ppm in ¹H NMR) can overlap with hydroxyl or amine signals. Use deuterated solvents (e.g., DMSO-d₆) and suppress TFA signals via presaturation or gradient-shifted experiments .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is recommended for refining crystal structures. Hydrogen-bonding networks involving the azetidine hydroxyl group and TFA counterion can be resolved using high-resolution data .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the protonated molecular ion [M+H]⁺, while TFA adducts ([M+CF₃COO]⁻) may appear in negative mode.

Advanced: How can hydrogen-bonding patterns in the crystal structure of 3-(4-Fluorophenyl)azetidin-3-ol inform predictions of molecular aggregation?

Methodological Answer:

Graph set analysis ( ) is critical for classifying hydrogen-bonding motifs (e.g., chains, rings). For 3-(4-Fluorophenyl)azetidin-3-ol:

- Donor-acceptor pairs : The hydroxyl group (-OH) on the azetidine ring acts as a donor, while TFA’s carbonyl oxygen serves as an acceptor.

- Network topology : Identify patterns (e.g., R₂²(8) rings) using software like Mercury. These patterns predict solubility and stability, as extended networks may reduce bioavailability.

- Validation : Cross-reference with DFT calculations (e.g., Gaussian) to confirm bond energies and geometries .

Advanced: How can researchers resolve contradictions in reaction yields when using TFA under varying experimental conditions?

Methodological Answer:

Yield discrepancies often arise from competing side reactions or TFA’s dual role (catalyst vs. solvent). Strategies include:

- Solvent optimization : Replace TFA with co-solvents (e.g., dichloromethane/TFA mixtures) to reduce acid strength while retaining catalytic activity .

- Temperature control : Lower temperatures (≤40°C) minimize decomposition of acid-sensitive intermediates.

- Analytical cross-validation : Use HPLC-MS to quantify byproducts (e.g., trifluoroacetylated derivatives) and adjust stoichiometry.

- DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., TFA concentration, reaction time) .

Advanced: What role does TFA play in the pharmacokinetic profiling of 3-(4-Fluorophenyl)azetidin-3-ol during drug discovery?

Methodological Answer:

- Solubility enhancement : TFA salts improve aqueous solubility, aiding in vitro assays (e.g., permeability studies).

- Metabolic stability : TFA’s electron-withdrawing effects may slow hepatic metabolism of the azetidine ring.

- Analytical interference : Residual TFA in formulations can skew LC-MS results; ensure thorough purification (e.g., lyophilization) before testing.

- Toxicity screening : Monitor for trifluoroacetylated metabolites using microsomal incubations and high-resolution MS .

Advanced: How do steric and electronic effects of the 4-fluorophenyl group influence the reactivity of 3-(4-Fluorophenyl)azetidin-3-ol?

Methodological Answer:

- Steric effects : The 4-fluorophenyl group’s planar geometry minimizes steric hindrance during nucleophilic attacks, favoring ring-opening reactions (e.g., with electrophiles).

- Electronic effects : Fluorine’s inductive effect increases the azetidine hydroxyl’s acidity, enhancing hydrogen-bonding capacity. This impacts crystallization behavior and ligand-receptor interactions.

- Computational modeling : Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.